molecular formula C17H13F2NO4S B2443527 HIF-2alpha-IN-2 CAS No. 1672666-82-8

HIF-2alpha-IN-2

Cat. No. B2443527
CAS RN: 1672666-82-8
M. Wt: 365.35
InChI Key: GTHLUQQEKIJSME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HIF-2alpha-IN-2 is a transcription factor involved in the induction of genes regulated by oxygen . It contains a basic-helix-loop-helix domain protein dimerization domain as well as a domain found in proteins in signal transduction pathways which respond to oxygen levels . It plays an important role in tumor progression and metastasis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a chemical formula of C16H8F5NO4S with an exact mass of 405.01 and a molecular weight of 405.300 . HIF-2alpha contains a basic-helix-loop-helix domain protein dimerization domain as well as a domain found in proteins in signal transduction pathways which respond to oxygen levels .

Scientific Research Applications

Differential Roles in Hypoxic Gene Regulation

HIF-2alpha plays a crucial role in the regulation of hypoxia-inducible genes. It's not restricted to specific cell types and differs from HIF-1alpha in its target gene regulation, having unique targets, especially in glycolytic gene expression (Hu et al., 2003).

Role in Tumor Biology and Prognosis

In ovarian carcinoma, the expression of HIF-2alpha is associated with advanced stages and poor prognosis, indicating its importance as a biomarker in cancer (Osada et al., 2007).

Persistent Induction in Ischemic Myocardium

HIF-2alpha, alongside HIF-1alpha, is persistently induced in the myocardium following ischemia, suggesting a role in the prolonged transcriptional response to ischemic conditions (Jürgensen et al., 2004).

Implications in Angiogenesis and Endometrial Carcinoma

HIF-2alpha expression in endometrial carcinoma is linked to increased angiogenesis and poor prognosis, demonstrating its significance in tumor angiogenesis (Sivridis et al., 2002).

Influence on Neuroblastoma Aggressiveness

In neuroblastoma, HIF-2alpha, but not HIF-1alpha, is strongly expressed in well-vascularized areas, promoting an aggressive tumor phenotype (Holmquist-Mengelbier et al., 2006).

Promotion of Tumor Growth

The replacement of HIF-1alpha with HIF-2alpha in a murine model suggests that HIF-2alpha is more effective in promoting tumor growth, indicating its potential as a target for cancer treatment (Covello et al., 2005).

Target Gene Specificity

The N-terminal transactivation domain (N-TAD) of HIF-2alpha confers its target gene specificity, differing from HIF-1alpha, and is crucial for optimal HIF transcriptional activity (Hu et al., 2007).

Role in Breast Cancer Cell Survival

In breast cancer cell lines, HIF-2alpha expression correlates with survival under hypoxia and an aggressive tumor phenotype (Blancher et al., 2000).

Expression in Hypoxic and Ischemic Kidneys

HIF-2alpha expression is observed in hypoxic and ischemic rat kidneys, with selective accumulation in endothelial cells, suggesting a role in renal pathophysiology (Rosenberger et al., 2002).

Regulation of Macrophage Function in Inflammation

HIF-2alpha is critical in regulating macrophage function in inflammation, influencing tumor cell proliferation and progression (Imtiyaz et al., 2010).

Differential Regulation in Lung Epithelial Cells

In lung epithelial cells, HIF-1alpha and HIF-2alpha are differentially regulated by prolonged hypoxia, with implications for target gene specificity (Uchida et al., 2004).

Role in Vascular Function and Tumor Angiogenesis

Endothelial deletion of HIF-2alpha alters vascular function and impairs tumor angiogenesis, highlighting its importance in vascular homeostasis and tumor environment (Skuli et al., 2009).

Promotion of Hypoxic Cell Proliferation

HIF-2alpha enhances c-Myc transcriptional activity, promoting cell-cycle progression in hypoxic conditions, particularly relevant in tumor biology (Gordan et al., 2007).

Critical Role in Adult Erythropoiesis

Acute deletion of HIF-2alpha leads to anemia, demonstrating its critical role in adult erythropoiesis and indicating its potential as a therapeutic target for erythropoietic disorders (Gruber et al., 2007).

Mechanism of Action

Target of Action

HIF-2alpha-IN-2 primarily targets the Hypoxia-Inducible Factor 2 Alpha (HIF2α), a transcription factor that plays a crucial role in the body’s response to low oxygen levels, or hypoxia . HIF2α is involved in various cellular processes, including angiogenesis, erythropoiesis, and metabolic reprogramming . It is also associated with the progression of certain cancers, making it a significant target for therapeutic intervention .

Mode of Action

This compound acts as an inhibitor of HIF2α. It prevents the dimerization of HIF2α with its partner ARNT, thereby blocking the transcriptional activity of HIF2α . This inhibition disrupts the expression of HIF2α target genes that are involved in cellular proliferation, angiogenesis, and tumor growth .

Biochemical Pathways

HIF2α is a key player in the VHL–HIF–VEGF axis, a pathway that is fundamental to the pathogenesis of renal cell carcinoma (RCC) and other cancers . Inhibition of HIF2α by this compound disrupts this pathway, affecting downstream effects such as angiogenesis and metabolic reprogramming . The transition from HIF-1 to HIF-2 during prolonged hypoxia is mediated by two mechanisms: the HIF-1 driven increase in the glycolytic pathways that reactivates PHD activity and the much less stable mRNA levels of HIF-1α (HIF1A) compared to HIF-2α (EPAS1) mRNA .

Pharmacokinetics

It is noted that pt2977, a second-generation hif-2 alpha inhibitor with a similar mechanism of action to this compound, has a superior pharmacokinetic profile compared to its predecessor . This suggests that this compound may also have favorable pharmacokinetic properties that contribute to its bioavailability and efficacy.

Result of Action

The inhibition of HIF2α by this compound leads to a reduction in the transcription and expression of HIF-2α target genes. This results in decreased cellular proliferation, angiogenesis, and tumor growth . In renal cell carcinoma (RCC) models, for instance, this compound has been shown to reduce HIF-2α levels and suppress cell growth .

Action Environment

The action of this compound is influenced by the hypoxic conditions within the tumor microenvironment. Under hypoxic conditions, the activity of prolyl hydroxylase (PHD), which mediates the degradation of HIF2α, is suppressed, leading to the stabilization of HIF2α Therefore, the efficacy of this compound in inhibiting HIF2α may be influenced by the degree of hypoxia within the tumor environment

Future Directions

The full potential, and limitations, of HIF-2alpha-IN-2 inhibition in the clinic are just starting to be explored . The high efficacy of belzutifan observed in tumors with genetically driven hypoxia caused by VHL mutations suggests that a focus on other mutations that similarly lead to HIF-2alpha stabilization, such as those occurring in neuroendocrine tumors with disruptions in the tricarboxylic acid cycle (SDHA/B/C/D, FH, MDH2, IDH2), HIF hydroxylases (EGLN/PHDs), and the HIF-2alpha-encoding gene, EPAS1, are warranted .

properties

IUPAC Name

3-fluoro-5-[(2-fluoro-1-hydroxy-7-methylsulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO4S/c1-25(22,23)15-3-2-14(12-7-13(19)17(21)16(12)15)24-11-5-9(8-20)4-10(18)6-11/h2-6,13,17,21H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHLUQQEKIJSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C2C(C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.